Methyl 3-(3S
CAS No.: 887927-59-5
Cat. No.: VC20893216
Molecular Formula: C14H18O5
Molecular Weight: 266.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887927-59-5 |
|---|---|
| Molecular Formula | C14H18O5 |
| Molecular Weight | 266.29 g/mol |
| IUPAC Name | methyl 3-[(2R,3S,4S,5S)-3,4-dihydroxy-5-phenyloxolan-2-yl]propanoate |
| Standard InChI | InChI=1S/C14H18O5/c1-18-11(15)8-7-10-12(16)13(17)14(19-10)9-5-3-2-4-6-9/h2-6,10,12-14,16-17H,7-8H2,1H3/t10-,12-,13+,14+/m1/s1 |
| Standard InChI Key | RUDVTXZKYPJLFH-ZZVYKPCYSA-N |
| Isomeric SMILES | COC(=O)CC[C@@H]1[C@H]([C@@H]([C@@H](O1)C2=CC=CC=C2)O)O |
| SMILES | COC(=O)CCC1C(C(C(O1)C2=CC=CC=C2)O)O |
| Canonical SMILES | COC(=O)CCC1C(C(C(O1)C2=CC=CC=C2)O)O |
Introduction
Structural Characteristics and Nomenclature
Stereochemical Significance
The (3S) designation in these compounds refers to the absolute configuration at the 3-position carbon, following the Cahn-Ingold-Prelog priority rules. This stereocenter is crucial for molecular recognition in biological systems and determines how these compounds interact with their target receptors or enzymes . The specific three-dimensional arrangement at this position can dramatically affect pharmacological properties, including potency, selectivity, and pharmacokinetic parameters.
Common Structural Features
Compounds containing the Methyl 3-(3S) fragment typically share several structural characteristics:
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A methyl ester group (-COOCH₃) attached to a propanoate chain
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A defined (S) stereochemistry at the 3-position
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Various heterocyclic or aromatic systems connected to this stereocenter
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Functional groups that enhance target binding or modify physicochemical properties
These compounds often serve as intermediates in the synthesis of more complex molecules or as pharmacologically active entities themselves .
Representative Compounds and Their Properties
Methyl 3-[(3S)-7-[3-(dimethylamino)phenoxy]-2,5-dioxo-8-Benzodiazepine Derivatives
One significant compound in this category is methyl 3-[(3S)-7-[3-(dimethylamino)phenoxy]-2,5-dioxo-8-[[2-[[4-(trifluoromethyl)phenyl]methoxy]acetyl]amino]-3,4-dihydro-1H-1,4-benzodiazepin-3-yl]propanoate, which features a complex benzodiazepine scaffold . This compound has a molecular weight of 628.6 g/mol and demonstrates the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C₃₁H₃₁F₃N₄O₇ |
| Molecular Weight | 628.6 g/mol |
| XLogP3 | 3.5 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 11 |
| Rotatable Bond Count | 12 |
| Creation Date | 2019-04-08 |
| Last Modified | 2025-03-01 |
This compound exemplifies how the (3S) stereochemistry can be incorporated into complex heterocyclic systems with multiple functionalities that potentially interact with biological targets .
Methyl 3-[(3S)-3-(3-propan-2-yloxybenzoyl)piperidine Derivatives
Another significant compound is methyl 3-[(3S)-3-(3-propan-2-yloxybenzoyl)piperidine-1-carbonyl]benzoate, which features a piperidine ring with the (3S) stereocenter . This compound shows the following physicochemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₂₇NO₅ |
| Molecular Weight | 409.5 g/mol |
| XLogP3 | 3.8 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bond Count | 7 |
| Creation Date | 2009-05-30 |
| Last Modified | 2025-02-22 |
This compound represents how the Methyl 3-(3S) fragment can be integrated into structures with aromatic rings and heterocycles, potentially for use in medicinal chemistry .
Pyrrolidine-Based Methyl 3-(3S) Compounds
Methyl (3S,4R)-1-benzyl-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate represents another important class where the (3S) stereocenter is incorporated into a pyrrolidine ring system. Its key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₆N₂O₄ |
| Molecular Weight | 334.4 g/mol |
| CAS Number | 955138-40-6 |
| Stereochemistry | Absolute (3S,4R) |
| Structural Features | Pyrrolidine with benzyl and Boc protecting groups |
This compound demonstrates the incorporation of the (3S) configuration into nitrogen-containing heterocycles with additional protecting groups that facilitate further synthetic manipulations.
Synthesis Methods and Approaches
Stereoselective Synthesis
The preparation of compounds containing the Methyl 3-(3S) fragment typically involves stereoselective synthetic approaches that ensure the correct configuration at the 3-position. Several methods have been documented:
Enzymatic Resolution
Lipase-catalyzed resolution has proven effective for obtaining stereochemically pure compounds. For instance, the resolution of (2R*,3S*)-3-methyl-3-phenyl-2-aziridinemethanol at low temperatures provides synthetically useful intermediates with (2R,3S) stereochemistry . This approach achieves:
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High stereoselectivity (E = 55 at −40 °C)
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Good yields of optically pure materials
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Environmentally friendly reaction conditions
Diastereoselective Addition
The (3S) stereocenter can be established through diastereoselective addition reactions. The addition of organometallic reagents to appropriately substituted precursors can yield the desired stereochemistry when suitable directing groups are present . For example:
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Addition of MeMgBr to tert-butyl 3-phenyl-2H-azirine-2-carboxylate produces compounds with (3S) stereochemistry
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The presence of bulky tert-butyl esters facilitates stereocontrol in these reactions
Chiral Auxiliary Approaches
The use of chiral auxiliaries provides another strategy for establishing the (3S) stereochemistry . This approach typically involves:
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Attachment of a chiral auxiliary to the substrate
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Stereoselective transformation to establish the desired stereocenter
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Removal of the auxiliary to yield the enantiomerically pure product
Protecting Group Strategies
Many Methyl 3-(3S) compounds require careful protecting group strategies during synthesis due to the presence of multiple reactive functionalities. Common protecting groups include:
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tert-Butoxycarbonyl (Boc) for amines
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Benzyl groups for alcohols and amines
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Methyl and ethyl esters for carboxylic acids
These protecting groups allow for selective transformations at specific sites without affecting other reactive centers in the molecule .
Biological Activities and Applications
Pharmaceutical Applications
Compounds containing the Methyl 3-(3S) fragment have demonstrated various biological activities that make them valuable in pharmaceutical research:
Anti-inflammatory Activity
Some derivatives, particularly those with benzodiazepine scaffolds, have shown promising anti-inflammatory properties . For example, indolizine-1-carboxylates with this structural feature demonstrate cyclooxygenase-2 (COX-2) inhibitory activity, offering potential advantages over non-selective COX inhibitors by reducing adverse effects .
Histone Deacetylase Inhibition
Certain heterocyclic compounds containing the Methyl 3-(3S) fragment exhibit histone deacetylase (HDAC) inhibitory activity . These compounds have potential applications in:
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Treatment of autoimmune diseases
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Management of inflammatory diseases
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Cancer therapy
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Treatment of central nervous system disorders, including neurodegenerative diseases
Synthetic Applications
Beyond their direct biological applications, Methyl 3-(3S) compounds serve as valuable intermediates in organic synthesis :
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Building blocks for more complex molecules
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Chiral auxiliaries in asymmetric synthesis
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Starting materials for the preparation of diverse heterocyclic systems
Structure-Activity Relationships
Influence of Stereochemistry on Activity
The (3S) configuration critically influences the biological activity of these compounds . Research indicates that:
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The specific three-dimensional arrangement is often essential for proper receptor binding
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Enantiomeric forms (3R vs. 3S) can exhibit dramatically different biological activities
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The stereochemistry affects pharmacokinetic properties, including absorption, distribution, metabolism, and excretion
Effect of Substitution Patterns
The nature and position of substituents around the Methyl 3-(3S) core significantly impacts activity :
| Substitution Pattern | Observed Effect |
|---|---|
| Aromatic substituents | Enhanced binding to protein targets through π-stacking interactions |
| Heterocyclic moieties | Modified selectivity and potency profiles |
| Hydrogen bond donors/acceptors | Improved target recognition and binding affinity |
| Lipophilic groups | Altered membrane permeability and pharmacokinetic properties |
Analytical Methods for Characterization
Spectroscopic Techniques
Various spectroscopic techniques are employed to characterize Methyl 3-(3S) compounds:
Nuclear Magnetic Resonance (NMR)
NMR spectroscopy provides detailed structural information about these compounds :
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¹H NMR reveals the proton environment and coupling patterns
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¹³C NMR confirms carbon framework and functionality
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Advanced 2D techniques (COSY, HSQC, HMBC) establish connectivity
For example, typical ¹³C NMR chemical shifts for methyl 3-[(3S)-1-(3-methylbenzoyl)pyrrolidin-3-yl] derivatives include signals at δ = 164-166 ppm (carbonyl carbon), 139-141 ppm (aromatic carbons), and 50-51 ppm (methyl ester carbon) .
Mass Spectrometry
Mass spectrometric analysis provides molecular weight confirmation and fragmentation patterns that aid in structural elucidation . Common techniques include:
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Electrospray ionization (ESI) for molecular ion determination
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Tandem mass spectrometry (MS/MS) for structural confirmation
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High-resolution mass spectrometry for molecular formula verification
X-ray Crystallography
X-ray crystallography offers definitive confirmation of absolute stereochemistry for crystalline Methyl 3-(3S) compounds . This technique provides:
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Absolute configuration determination
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Bond lengths and angles
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Three-dimensional arrangement in the solid state
Chromatographic Methods
Chromatographic techniques are essential for purity assessment and stereochemical analysis :
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High-performance liquid chromatography (HPLC) with chiral stationary phases
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Gas chromatography (GC) for volatile derivatives
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Thin-layer chromatography (TLC) for reaction monitoring
Current Research Trends and Future Directions
Medicinal Chemistry Applications
Current research on Methyl 3-(3S) compounds is focused on several promising areas:
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Development of selective enzyme inhibitors targeting specific pathways in disease states
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Creation of novel peptidomimetics utilizing the conformational constraints of these structures
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Exploration of previously untapped biological targets with stereochemically defined small molecules
Advanced Synthetic Methodologies
Research is advancing the synthetic accessibility of complex Methyl 3-(3S) compounds through:
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Catalyst development for asymmetric transformations
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Flow chemistry approaches for scalable synthesis
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Biocatalytic methods leveraging enzyme selectivity
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Photocatalytic and electrochemical synthetic routes
Computational Approaches
Modern computational methods are increasingly applied to predict properties and design new Methyl 3-(3S) compounds:
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Molecular modeling to understand binding interactions
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Quantum mechanical calculations to predict reactivity
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Machine learning approaches to identify promising new structures
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Virtual screening to prioritize compounds for synthesis and testing
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